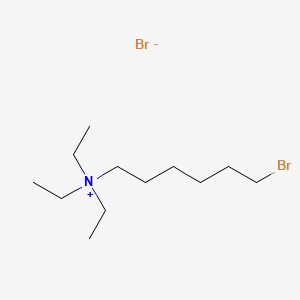

6-Bromohexyltriethylammonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromohexyltriethylammonium bromide is a chemical compound used for experimental and research purposes . It is also known as 6-Bromo-N,N,N-triethyl-1-hexanaminium bromide .

Molecular Structure Analysis

The molecular weight of 6-Bromohexyltriethylammonium bromide is 345.16 . Its molecular formula is C12H27Br2N . Unfortunately, the specific structural details or a detailed analysis of the molecular structure was not found in the search results.

Physical And Chemical Properties Analysis

6-Bromohexyltriethylammonium bromide appears as an oil and is soluble in DMSO . It should be stored at 4°C .

Wissenschaftliche Forschungsanwendungen

Brominated Flame Retardants

6-Bromohexyltriethylammonium bromide may share characteristics or applications with brominated flame retardants (BFRs), a group of compounds known for their ability to inhibit or resist the spread of fire. A review on the occurrence of novel BFRs in indoor air, dust, consumer goods, and food highlights the increasing application of these compounds and underscores the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This context suggests that compounds like 6-Bromohexyltriethylammonium bromide could potentially be studied or used in flame retardancy applications.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the behavior of brominated compounds, including their sources, transformations, and effects, is a significant area of study. Research on inorganic bromine in the marine boundary layer has elucidated the cycling of bromine and its impact on atmospheric chemistry (Sander et al., 2003). Such studies are relevant to understanding the environmental implications of brominated compounds like 6-Bromohexyltriethylammonium bromide, including their potential sources, transformations, and environmental impacts.

Water Treatment and Disinfection

Brominated compounds are also relevant in the context of water treatment and disinfection. Research into disinfection byproduct formation highlights the complex interactions between bromide ions, disinfectants, and organic matter, leading to the formation of various disinfection byproducts with potential health impacts (Ding et al., 2019). The properties of 6-Bromohexyltriethylammonium bromide could make it relevant for studies related to bromate formation, its reduction, and overall implications for water quality and safety.

Safety and Hazards

Wirkmechanismus

Target of Action

It is structurally similar to tetraethylammonium , which is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . Therefore, it’s plausible that 6-Bromohexyltriethylammonium bromide may interact with similar targets.

Mode of Action

Based on its structural similarity to tetraethylammonium , it may block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action could inhibit the transmission of nerve impulses, leading to various physiological effects.

Biochemical Pathways

Given its potential to block autonomic ganglia and various ion channels , it could impact a range of biochemical pathways related to nerve impulse transmission and muscle contraction.

Result of Action

Based on its potential to block autonomic ganglia and various ion channels , it could inhibit nerve impulse transmission and muscle contraction, leading to various physiological effects.

Eigenschaften

IUPAC Name |

6-bromohexyl(triethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPZNVBPHMFWPG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCBr.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675727 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161097-76-3 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)